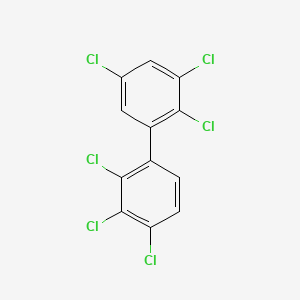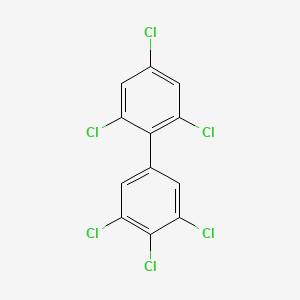
2,3',4,4',5',6-六氯联苯
描述
2,3',4,4',5',6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 3', 4, 4', 5', and 6 positions of the biphenyl structure. Chlorobiphenyls, also known as polychlorinated biphenyls (PCBs), are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms with the biphenyl molecule as their base structure. PCBs have been widely used as dielectric and coolant fluids in transformers, capacitors, and other electrical equipment due to their non-flammability, chemical stability, and high boiling points.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation about the axis. The degree of chlorination and the positions of the chlorine atoms can influence the physical and chemical properties of the molecule, including its conformation and reactivity. The papers provided do not specifically discuss the molecular structure of 2,3',4,4',5',6-hexachlorobiphenyl, but they do mention the structures of related compounds, which can give insights into the behavior of chlorinated biphenyls in general .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of hydroxylated PCB metabolites. These metabolites often display intramolecular hydrogen bonding and can exhibit different stacking interactions in their crystal structures . The provided papers do not detail the specific chemical reactions of 2,3',4,4',5',6-hexachlorobiphenyl, but they do provide examples of chemical reactions involving related chlorinated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs like 2,3',4,4',5',6-hexachlorobiphenyl are influenced by the degree of chlorination and the pattern of chlorine substitution on the biphenyl rings. PCBs are generally insoluble in water but soluble in organic solvents, oils, and fats. They have high thermal stability and a low vapor pressure. The specific properties of 2,3',4,4',5',6-hexachlorobiphenyl are not discussed in the provided papers, but these general characteristics of PCBs can be applied to understand its behavior in the environment and in biological systems.
科学研究应用
Density Functional Theory Studies on PCBs
密度泛函理论(DFT)对多氯联苯(PCBs)的研究,包括2,3',4,4',5',6-六氯联苯,为这些化合物的绝热电离势和电子亲和性提供了见解。这项研究详细解释了PCB阳离子和阴离子的优化结构,表明PCB离子倾向于比其对应的中性形式更平面。这些研究对于理解PCBs在各种环境和生物背景下的电子性质和反应性至关重要(Arulmozhiraja, Fujii, & Morita, 2002)。
PCBs的降解途径
对多氯联苯(包括六氯联苯)的降解途径进行研究,使用了钠分散法等方法。这项研究对于了解PCBs在不同条件下的分解方式具有重要意义,为环境修复工作提供了宝贵信息。研究揭示了PCB分子不同位置的脱氯相对容易性以及生成无氯烃作为终产物(Noma, Mitsuhara, Matsuyama, & Sakai, 2007)。
有毒PCBs的真菌生物转化
利用白腐真菌Phlebia brevispora降解有毒PCBs(包括六氯联苯)是一个有前景的研究领域。这种真菌已经显示出转化难降解的共平面PCBs的能力,从而确定了特定的降解途径。了解真菌对PCBs的代谢可以有助于制定PCB污染环境的生物修复策略(Kamei, Sonoki, Haraguchi, & Kondo, 2006)。
理论化学和毒性研究
理论化学研究被用来理解PCB化合物的毒性,包括六氯联苯。通过将分子描述符与毒性联系起来,这些研究提供了有关PCBs的反应性和潜在健康危害的见解。这样的研究对评估这些化合物对环境和健康的影响至关重要(Eddy, 2020)。
钾钠合金脱氯
使用钾钠合金对六氯联苯进行脱氯的研究显示出有希望的结果。这种方法在惰性气氛下进行,在苯和环己烷等不同溶剂中展示出高脱氯产率。对溶剂效应和逐步脱氯过程的理解为PCB去污技术提供了宝贵的见解(Miyoshi, Nishio, Yasuhara, & Morita, 2000)。
安全和危害
作用机制
Target of Action
The primary target of 2,3’,4,4’,5’,6-Hexachlorobiphenyl is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of the toxic effects of certain environmental contaminants .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to have a high degree of lipophilicity, leading to bioaccumulation in fatty tissues . Its biological half-life is reported to be 436.52 days , indicating a slow rate of elimination from the body.
Result of Action
The molecular and cellular effects of 2,3’,4,4’,5’,6-Hexachlorobiphenyl’s action are diverse and depend on the specific cellular context. For instance, it has been associated with metabolic disruption and the occurrence of nonalcoholic fatty liver disease (NAFLD) . The compound’s interaction with AhR can lead to changes in gene expression, potentially disrupting normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4,4’,5’,6-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can remain in the environment for extended periods . Its lipophilic nature allows it to bioaccumulate in organisms and biomagnify up the food chain . These environmental characteristics can influence the compound’s bioavailability and toxicity.
属性
IUPAC Name |
1,2,3-trichloro-5-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHIPNORFGJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074187 | |
| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',5',6-Hexachlorobiphenyl | |
CAS RN |
59291-65-5 | |
| Record name | PCB 168 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59291-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783L7GB6V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





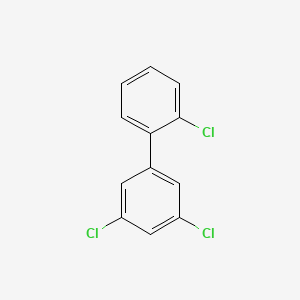

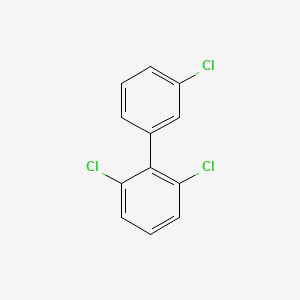
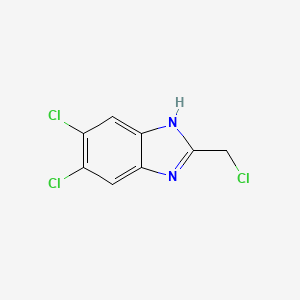
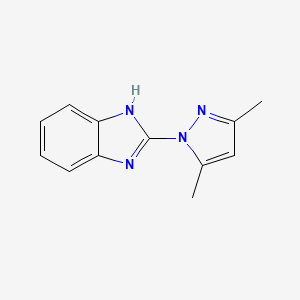
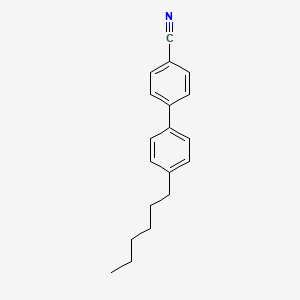
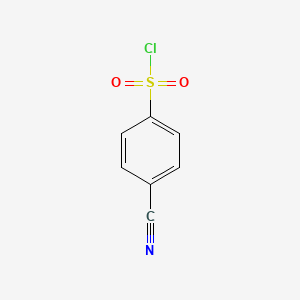
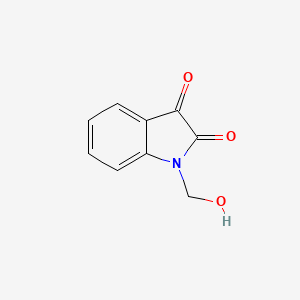
![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)
